

(S)-3-Methylheptanenitrile and (R)-3-Methylheptanenitrile

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Compound of Interest

Compound Name: 3-Methylheptanenitrile

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An In-depth Technical Guide on (S)-**3-Methylheptanenitrile** and (R)-**3-Methylheptanenitrile** for Researchers, Scientists, and Drug Development Professionals.

Introduction

(S)-**3-Methylheptanenitrile** and (R)-**3-Methylheptanenitrile** are chiral aliphatic nitriles. As enantiomers, they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical difference can lead to distinct biological activities, a crucial consideration in drug discovery and development. The nitrile functional group is a versatile moiety in organic synthesis and has been incorporated into numerous pharmaceutical agents due to its ability to participate in various biological interactions and serve as a bioisostere for other functional groups.^{[1][2][3]} This guide provides a comprehensive overview of the available technical information on these enantiomers, including their chemical and physical properties, potential synthetic strategies, and the general biological relevance of chiral nitriles.

Chemical and Physical Properties

Specific experimental data for the individual enantiomers of **3-methylheptanenitrile** are not readily available in the public domain. However, data for the racemic mixture and computed properties for the (S)-enantiomer provide valuable insights.

Table 1: Physicochemical Properties of **3-Methylheptanenitrile**

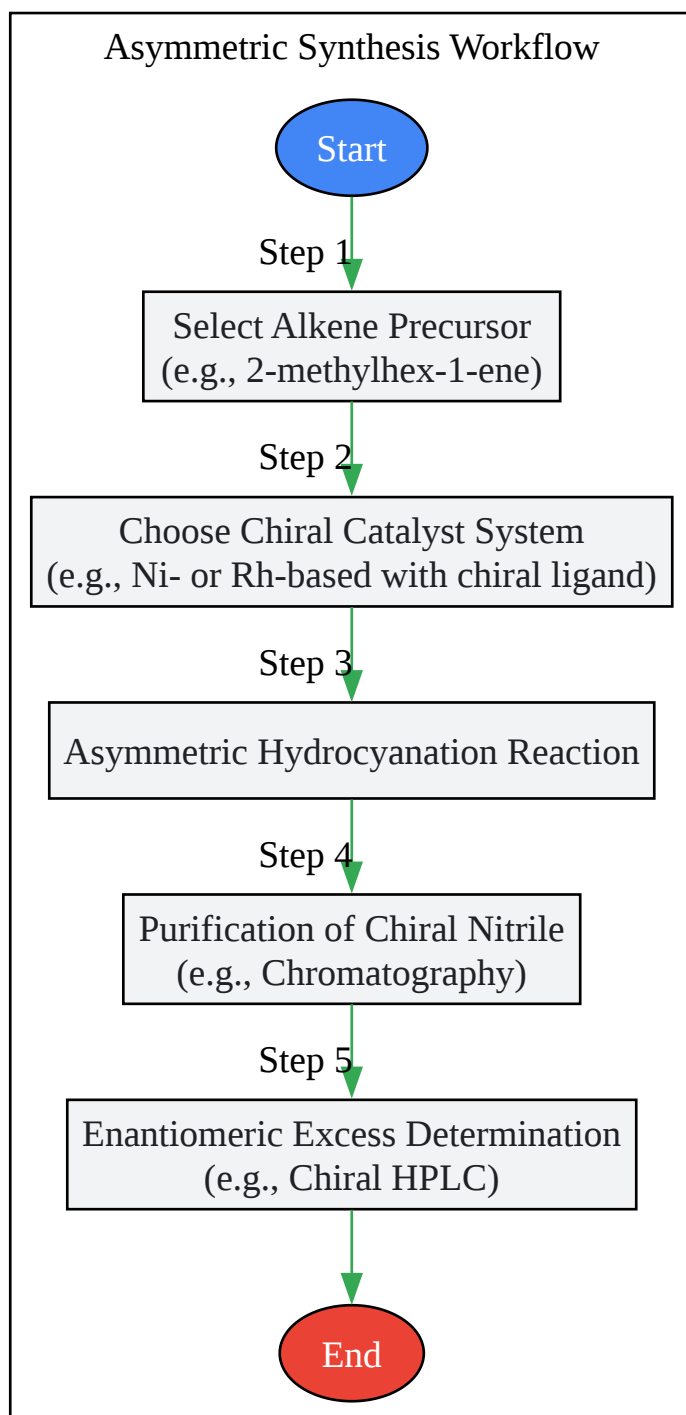
Property	(S)-3-Methylheptanenitrile (Computed)[4]	Racemic 3-Methylheptanenitrile[5]
Molecular Formula	C ₈ H ₁₅ N	C ₈ H ₁₅ N
Molecular Weight	125.21 g/mol	125.21 g/mol
IUPAC Name	(3S)-3-methylheptanenitrile	3-methylheptanenitrile
CAS Number	Not available	75854-65-8
XLogP3-AA	2.9	2.9
Hydrogen Bond Donor Count	0	0
Hydrogen Bond Acceptor Count	1	1
Rotatable Bond Count	4	4
Exact Mass	125.120449483 Da	125.120449483 Da
Topological Polar Surface Area	23.8 Å ²	23.8 Å ²

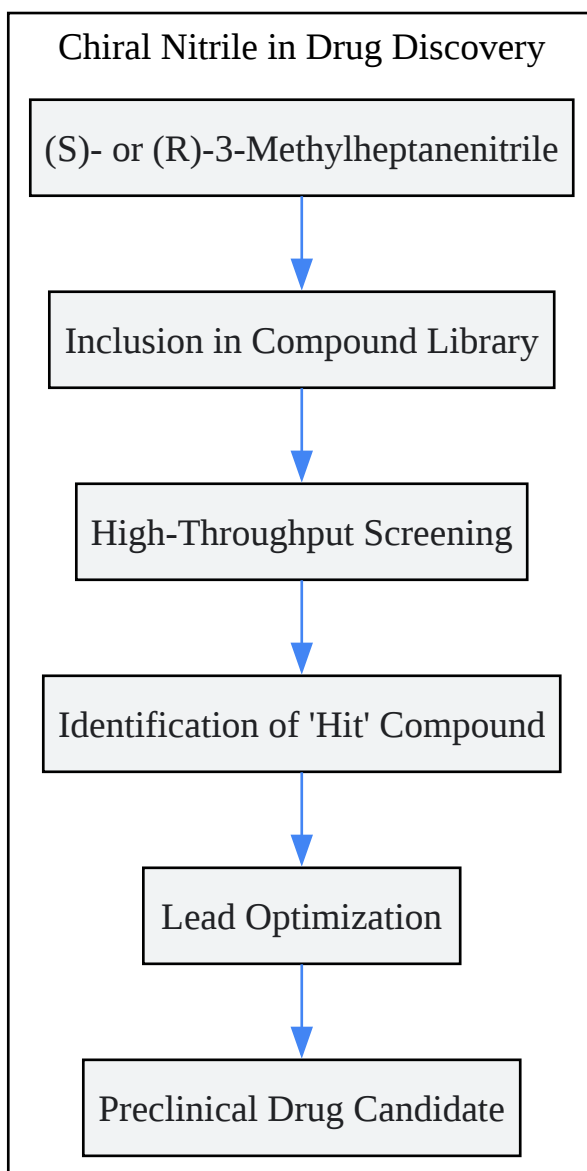
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (S)-**3-Methylheptanenitrile** and (R)-**3-Methylheptanenitrile** has not been published. However, general methods for the enantioselective synthesis of chiral nitriles can be adapted. Asymmetric hydrocyanation of a suitable alkene precursor is a primary strategy.

General Workflow for Asymmetric Synthesis

The enantioselective synthesis of a chiral nitrile, such as **3-methylheptanenitrile**, can be conceptually approached through the asymmetric hydrocyanation of an appropriate alkene. The general workflow for such a synthesis is outlined below.





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